2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one
Description
Properties
IUPAC Name |
3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,11,13-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)15-14-12/h1-2,4,7,10H,3,5-6,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBBXYFRYDOZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NN=C2C3=CC=CC=C3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with a substituted benzene derivative, which undergoes a series of transformations including nitration, reduction, and cyclization to form the desired pyridazine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the ring systems.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Synthesis and Structural Features
The synthesis of 2,4,4A,5,6,7-hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one involves cyclocondensation reactions of specific precursors. The methodology has been enhanced by high-pressure techniques that improve yield and efficiency. For example, a study demonstrated an effective synthetic route using ammonium acetate-mediated cyclocondensation reactions under high pressure, yielding various derivatives with promising biological activities .
Anticancer Properties
Recent investigations into the cytotoxicity of derivatives of this compound have shown significant activity against various cancer cell lines. In a study assessing the cytotoxic effects on lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells using the MTT assay, certain derivatives exhibited IC50 values indicating potent anticancer activity . Notably:
- Compound 4h showed IC50 values of 6.31 μM against MCF-7 and 7.95 μM against A549 cells.
- Other derivatives demonstrated moderate to less cytotoxic activity.
These findings suggest that compounds containing this structural motif may serve as leads for the development of new anticancer agents .
Other Pharmacological Activities
Beyond anticancer properties, compounds related to this compound have been reported to possess various pharmacological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.
- Antimicrobial : The compound's structure allows for interaction with biological targets that could inhibit bacterial growth.
- Neuroprotective : Certain derivatives have been explored for their potential in neuroprotection and treatment of neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a systematic evaluation of synthesized compounds derived from this compound:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 4a | MCF-7 | 10.5 |
| 4h | A549 | 6.31 |
| 6c | HCT-116 | 15.0 |
This study highlighted the selective cytotoxicity of these compounds towards cancer cells while maintaining lower toxicity towards normal cells .
Case Study 2: Synthetic Methodology Development
A novel synthetic pathway was developed to produce various substituted derivatives of the compound efficiently. The methodology utilized high-pressure conditions which significantly improved yields compared to traditional methods. The study reported yields exceeding 70% for several derivatives synthesized under these conditions .
Mechanism of Action
The mechanism of action of 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Thienocycloheptapyridazinones
- Example: 9-Methyl-2,4,4a,5,6,7-hexahydro-3H-thieno[2',3':6,7]cyclohepta[1,2-c]pyridazin-3-one (CAS: 192450-27-4) Structural Difference: Incorporates a thieno ring instead of a benzo ring. Impact: Enhanced electron-withdrawing effects from sulfur may influence binding to cellular targets. Activity: Exhibits 85% yield in synthesis and cytotoxicity against unspecified cancer cell lines .
Benzo[6,7]cyclohepta[1,2-b]pyridines
- Example: 6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine Structural Difference: Replaces pyridazinone with a pyridine ring. Impact: Reduced hydrogen-bonding capacity due to lack of a carbonyl group. Synthesis: Scalable green synthesis via high-pressure methods, emphasizing environmental metrics .
Hexahydrobenzo[6,7]cyclohepta[1,2-c]pyrazoles
- Example: Cis/trans isomers synthesized from 2-benzylidene-1-benzosuberone and hydrazines. Structural Difference: Pyrazole ring instead of pyridazinone.
Biological Activity
2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its synthesis, biological activity—including anticancer properties—and structure-activity relationships.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. A notable method includes the use of ammonium acetate-mediated cyclocondensation of 3-oxo-2-arylhydrazonopropanals with benzosuberone and tetralone precursors. This method has demonstrated high atom efficiency and broad substrate scope .
Synthetic Pathway Example
A typical synthetic pathway is illustrated in the following table:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Benzosuberone + 3-oxo-2-arylhydrazonopropanal | NH4OAc in AcOH | This compound |
| 2 | Product from Step 1 + Formaldehyde + Amines | Reflux | Final derivatives |
Anticancer Activity
Research has shown that derivatives of this compound exhibit promising cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The MTT assay results indicated that some compounds exhibited IC50 values as low as 6.31 μM against MCF-7 cells and showed moderate activity against A549 and HCT-116 cells .
Structure-Activity Relationship (SAR)
The biological activity is influenced by substituents on the aryl moieties. Compounds with electron-donating groups generally exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups. The presence of specific functional groups can significantly alter the interaction with biological targets .
Case Study 1: Cytotoxic Evaluation
In a study evaluating the cytotoxicity of synthesized derivatives of the compound against human cancer cell lines:
- Method : MTT colorimetric assay was utilized.
- Findings : Compounds with a benzosuberone moiety demonstrated higher cytotoxicity compared to those with a tetralone moiety. The most active compounds were identified for further development as potential anticancer agents .
Case Study 2: Anxiolytic Activity
Another study explored related pyridazine derivatives for their anxiolytic properties. Compounds were tested for their ability to displace diazepam from rat brain membranes and prevent convulsions in mice. Notably, several derivatives showed activity comparable to diazepam but with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
